methyl 5-hydroxy-2-methyl-1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-benzo[g]indole-3-carboxylate
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Overview
Description
METHYL 5-HYDROXY-1-[2-(2-ISOPROPYL-5-METHYLPHENOXY)ETHYL]-2-METHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE is a complex organic compound belonging to the indole family. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound, with its unique structure, is of interest in medicinal chemistry and other scientific fields.
Preparation Methods
The synthesis of indole derivatives, including METHYL 5-HYDROXY-1-[2-(2-ISOPROPYL-5-METHYLPHENOXY)ETHYL]-2-METHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE, often involves multi-step processes. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Scientific Research Applications
METHYL 5-HYDROXY-1-[2-(2-ISOPROPYL-5-METHYLPHENOXY)ETHYL]-2-METHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation.
Properties
Molecular Formula |
C27H29NO4 |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
methyl 5-hydroxy-2-methyl-1-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]benzo[g]indole-3-carboxylate |
InChI |
InChI=1S/C27H29NO4/c1-16(2)19-11-10-17(3)14-24(19)32-13-12-28-18(4)25(27(30)31-5)22-15-23(29)20-8-6-7-9-21(20)26(22)28/h6-11,14-16,29H,12-13H2,1-5H3 |
InChI Key |
AKXNVGKQSLVZMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCN2C(=C(C3=C2C4=CC=CC=C4C(=C3)O)C(=O)OC)C |
Origin of Product |
United States |
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